Fmoc-Asparaginol(Trt)
Overview
Description
It is widely used in peptide synthesis to prevent side reactions during the activation process, especially dehydration of the amide side chain . This compound has better solubility properties compared to its non-tritylated counterpart, making it a preferred choice in various peptide synthesis protocols .
Mechanism of Action
Target of Action
Fmoc-Asparaginol(Trt) is primarily used in the field of peptide synthesis . It is a building block for solid phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
Fmoc-Asparaginol(Trt) interacts with its targets through a process known as coupling . This compound is added to the growing peptide chain in a stepwise manner during the synthesis process . The Fmoc group provides protection for the amino acid during the synthesis process, and the Trt group protects the side chain of the asparagine .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Asparaginol(Trt) is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Pharmacokinetics
It’s important to note that this compound has good solubility properties in most organic solvents .
Result of Action
The result of Fmoc-Asparaginol(Trt)'s action is the successful synthesis of peptides with high purity . Its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn .
Action Environment
The action of Fmoc-Asparaginol(Trt) can be influenced by various environmental factors. For instance, the reaction time may need to be extended to ensure complete deprotection when Asn (Trt) is the N-terminal residue . Additionally, the compound should be stored at 2-8 °C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-Asparaginol(Trt) plays a crucial role in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions involves the coupling of Fmoc-Asparaginol(Trt) into the peptide chain through solid-phase synthesis .
Molecular Mechanism
The molecular mechanism of Fmoc-Asparaginol(Trt) involves its incorporation into the peptide chain through solid-phase synthesis . This process involves deprotection and coupling steps to form the desired peptide sequence.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Transport and Distribution
It is known that the compound is soluble in most organic solvents , suggesting that it can be distributed in various cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asparaginol(Trt) involves several steps:
Crystallization: Formation of N’-Trityl-L-asparagine crystals.
Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.
Washing: Removal of residual starting materials.
Extraction: Obtaining N-Acetyl-L-asparagine.
Centrifugation: Further extraction of N’-Trityl-L-asparagine.
Industrial Production Methods
Industrial production methods for Fmoc-Asparaginol(Trt) typically involve large-scale synthesis using automated peptide synthesizers. The process includes loading the resin, coupling the amino acids, and performing deprotection steps under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asparaginol(Trt) undergoes several types of chemical reactions:
Deprotection: Removal of the trityl group using trifluoroacetic acid (TFA) in 1-3 hours.
Coupling: Standard peptide coupling reactions using carbodiimide reagents.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.
Carbodiimide Reagents: Used for coupling reactions to form peptide bonds.
Major Products Formed
The major products formed from these reactions are peptides with high purity, as the use of Fmoc-Asparaginol(Trt) prevents side reactions and ensures better solubility .
Scientific Research Applications
Fmoc-Asparaginol(Trt) is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein-protein interactions and enzyme functions.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Production of synthetic peptides for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asparagine: Less soluble and prone to side reactions compared to Fmoc-Asparaginol(Trt).
Boc-Asparaginol(Trt): Another protected form of asparagine, but with different protecting groups.
Fmoc-Glutamine(Trt): Similar in structure but used for glutamine instead of asparagine.
Uniqueness
Fmoc-Asparaginol(Trt) is unique due to its superior solubility and ability to prevent side reactions during peptide synthesis. This makes it a preferred choice for researchers and industrial applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPYFGFABGWFFO-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673773 | |
Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161529-14-2 | |
Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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